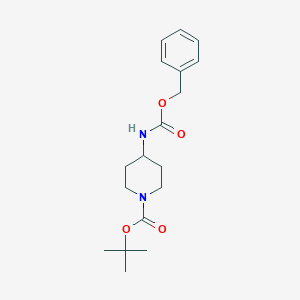

1-Boc-4-Cbz-amino-piperidine

概要

説明

準備方法

The synthesis of 1-Boc-4-Cbz-amino-piperidine typically involves the protection of the amino group in piperidine. The process can be summarized as follows:

Protection of the Amino Group: The amino group in piperidine is first protected using tert-butyl dicarbonate (Boc2O) to form Boc-piperidine.

Introduction of the Cbz Group: The Boc-protected piperidine is then reacted with benzyl chloroformate (CbzCl) to introduce the Cbz group, resulting in the formation of this compound.

Industrial production methods often involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product .

化学反応の分析

1-Boc-4-Cbz-amino-piperidine undergoes various chemical reactions, including:

Deprotection Reactions: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), while the Cbz group can be removed via catalytic hydrogenation.

Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other functional groups under appropriate conditions.

Reduction Reactions: The compound can be reduced to form corresponding amines or alcohols using reducing agents like sodium borohydride.

科学的研究の応用

Synthesis Overview

The synthesis of 1-Boc-4-Cbz-amino-piperidine typically involves:

- Protection of the Amino Group : The amino group in piperidine is protected using tert-butyl dicarbonate (Boc2O).

- Introduction of the Cbz Group : The Boc-protected piperidine is reacted with benzyl chloroformate (CbzCl) to introduce the Cbz group.

These steps ensure high yield and purity, making it suitable for further applications in drug development and organic synthesis.

Scientific Research Applications

This compound serves multiple roles in scientific research, particularly in medicinal chemistry and organic synthesis:

- Pharmaceutical Development : It is a crucial intermediate for synthesizing complex molecules and peptides with therapeutic potential.

- Peptide Synthesis : The compound aids in protecting amino groups during peptide chain assembly, ensuring successful synthesis of biologically relevant peptides.

- Drug Candidate Development : It facilitates the creation of intermediates and active pharmaceutical ingredients, contributing to drug discovery efforts .

Synthesis of Pharmacologically Active Compounds

This compound is utilized in the synthesis of various biologically active compounds:

- SIRT2 Inhibitors : Derivatives synthesized from this compound have shown potential as inhibitors of SIRT2, an enzyme linked to metabolism and aging.

- Cdk5/p25 Kinase Inhibitors : It plays a role in developing inhibitors targeting cyclin-dependent kinase 5, significant in neurodegenerative diseases.

- Antimalarial Agents : Compounds derived from this compound are being explored for their efficacy against malaria.

- P2Y12 Antagonists : This compound is also involved in synthesizing orally bioavailable P2Y12 antagonists, which are important for cardiovascular disease management.

Antiviral Activity

Recent studies have highlighted the antiviral potential of piperidine derivatives, including those derived from this compound. For instance, compounds have demonstrated low micromolar activity against influenza viruses, indicating their potential as antiviral agents .

Case Study 1: Antiviral Agents

Research has shown that piperidine derivatives exhibit significant antiviral activity against H1N1 strains. This study emphasizes the importance of structural modifications in enhancing biological activity.

Case Study 2: Structure-Activity Relationship (SAR)

SAR studies on piperidine derivatives reveal that modifications to the Boc and Cbz groups can significantly affect biological potency. Replacing the Boc group with alternative protecting groups has been shown to enhance antiviral efficacy against various viruses .

Comparative Analysis with Related Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 4-Aminopiperidine | Unprotected amino group | Directly involved in neurotransmission |

| N-Boc-3-piperidinol | Boc protected but without Cbz | Used in different synthetic pathways |

| N-Cbz-4-piperidone | Cbz protected but without Boc | Studied for neuroactive properties |

| 1-Benzyl-4-(Boc-amino)piperidine | Benzyl and Boc protection | Important for medicinal chemistry applications |

This table illustrates the diversity among piperidine derivatives and highlights how structural variations influence their biological activities.

作用機序

The mechanism of action of 1-Boc-4-Cbz-amino-piperidine primarily involves the protection and deprotection of amino groups. The Boc group is introduced to protect the amino group from unwanted reactions during synthesis. The deprotection process involves the removal of the Boc group under acidic conditions, revealing the free amino group for further reactions .

類似化合物との比較

1-Boc-4-Cbz-amino-piperidine is unique due to the presence of both Boc and Cbz protecting groups. Similar compounds include:

1-Boc-4-amino-piperidine: Lacks the Cbz group and is used for simpler protection needs.

1-Cbz-4-amino-piperidine: Lacks the Boc group and is used when only Cbz protection is required.

1-Boc-3-Cbz-amino-piperidine: Similar structure but with the amino group at a different position on the piperidine ring.

These compounds are chosen based on the specific protection needs in synthetic processes, highlighting the versatility of this compound in complex syntheses.

生物活性

1-Boc-4-Cbz-amino-piperidine is a piperidine derivative notable for its applications in medicinal chemistry and organic synthesis. This compound, characterized by the presence of a tert-butoxycarbonyl (Boc) and a benzyloxycarbonyl (Cbz) protecting group on the amino group, has garnered attention due to its potential biological activities and its role as an intermediate in the synthesis of various pharmacologically active compounds.

Chemical Structure and Properties

- Molecular Formula : C₁₈H₂₆N₂O₄

- Molecular Weight : Approximately 334.41 g/mol

- Structural Features : The Boc and Cbz groups provide stability and protect functional groups during chemical reactions, facilitating the synthesis of complex molecules.

Biological Applications

This compound serves as a versatile building block in the synthesis of several biologically active compounds. Its applications include:

- Synthesis of SIRT2 Inhibitors : Compounds derived from this compound have been shown to inhibit SIRT2, an enzyme involved in various cellular processes, including metabolism and aging.

- Cdk5/p25 Kinase Inhibitors : This compound is used in developing inhibitors targeting cyclin-dependent kinase 5 (Cdk5), which plays a crucial role in neurodegenerative diseases.

- Antimalarial Drugs : Its derivatives have been explored for their potential as antimalarial agents, contributing to the fight against malaria.

- P2Y12 Antagonists : this compound is involved in synthesizing orally bioavailable P2Y12 antagonists, which are crucial for managing cardiovascular diseases by inhibiting platelet aggregation.

The mechanism of action of compounds synthesized from this compound often involves:

- Enzyme Inhibition : Many derivatives act as enzyme inhibitors, blocking pathways essential for pathogen survival or cellular proliferation.

- Binding Affinity Studies : Research indicates that this compound exhibits significant binding affinity to various biological targets, enhancing its utility in drug design .

Case Study 1: Synthesis of Antiviral Agents

A study highlighted the efficacy of piperidine derivatives, including those derived from this compound, against influenza viruses. These compounds demonstrated low micromolar activity against H1N1 strains, indicating their potential as antiviral agents .

Case Study 2: Structure-Activity Relationship (SAR) Studies

Research has focused on the SAR of piperidine derivatives. Modifications to the Boc and Cbz groups significantly impacted biological activity. For example, replacing the Boc group with alternative protecting groups increased antiviral potency against various viruses, including coronaviruses .

Comparative Analysis with Related Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 4-Aminopiperidine | Unprotected amino group | Directly involved in neurotransmission |

| N-Boc-3-piperidinol | Boc protected but without Cbz | Used in different synthetic pathways |

| N-Cbz-4-piperidone | Cbz protected but without Boc | Studied for neuroactive properties |

| 1-Benzyl-4-(Boc-amino)piperidine | Benzyl and Boc protection | Important for medicinal chemistry applications |

This table illustrates the diversity of piperidine derivatives and their distinct biological activities influenced by structural modifications.

特性

IUPAC Name |

tert-butyl 4-(phenylmethoxycarbonylamino)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26N2O4/c1-18(2,3)24-17(22)20-11-9-15(10-12-20)19-16(21)23-13-14-7-5-4-6-8-14/h4-8,15H,9-13H2,1-3H3,(H,19,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKBFRLAMTVIDHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10363850 | |

| Record name | tert-Butyl 4-{[(benzyloxy)carbonyl]amino}piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10363850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

220394-97-8 | |

| Record name | tert-Butyl 4-{[(benzyloxy)carbonyl]amino}piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10363850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。